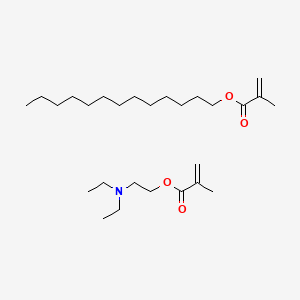
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an ethanesulfonamide backbone, with an additional nitrophenyl group. The nitrophenyl group introduces unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be achieved through several methods. One common approach involves the reaction of ethanesulfonyl chloride with N-hydroxy-3-nitroaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
N-hydroxy-N-(4-nitrophenyl)ethanesulfonamide: A similar compound with a different nitrophenyl substitution pattern.
Uniqueness
Ethanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group at the 3-position can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
62919-02-2 |
|---|---|
Formule moléculaire |
C8H10N2O5S |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
N-hydroxy-N-(3-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-2-16(14,15)10(13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,2H2,1H3 |
Clé InChI |
YMOYYDQRLKFIFK-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)

![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)


